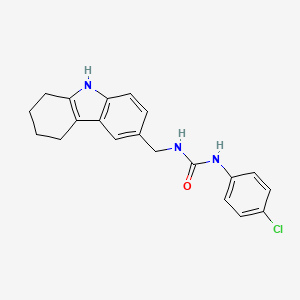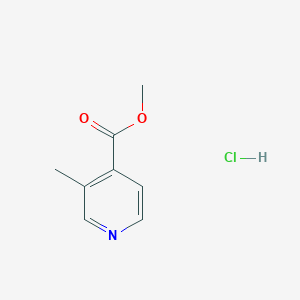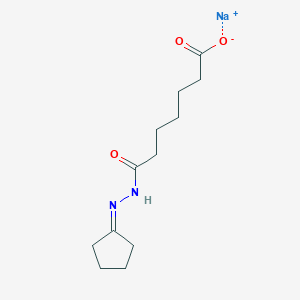
Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CH-7 or sodium 2-(2-oxo-7-oxaheptyl)cyclopentane-1-carboxylate. It is a derivative of cyclopentane and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cyanohydridoborate Anion as a Selective Reducing Agent
The study by Borch, Bernstein, and Durst (1971) discusses the cyanohydridoborate anion's selective reducing ability for various organic functional groups. This anion, including sodium cyanohydridoborate (NaBH3CN), shows potential in the synthesis of amino acids and the production of deuterium or tritium-labeled alcohols, amines, and amino acids. This research could have implications for the use of sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate in similar selective reduction processes and labelings (Borch, Bernstein, & Durst, 1971).
Reductive Amination of Aldehydes and Ketones
Abdel-Magid et al. (1996) explore sodium triacetoxyborohydride as a general reducing agent for the reductive amination of aldehydes and ketones. This process includes various substrates, suggesting that sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate may be useful in similar contexts, particularly in the creation of primary, secondary, or tertiary amines through reductive amination (Abdel-Magid et al., 1996).
Effects of Chloride Ion on Azo Dye Degradation
Yuan et al. (2011) investigate the effect of sodium chloride in textile processes, particularly on azo dye degradation in advanced oxidation processes. While this study doesn't directly relate to sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate, it provides insight into the role sodium compounds can play in textile processing and potential interactions with other chemicals (Yuan, Ramjaun, Wang, & Liu, 2011).
Voltage-Gated Sodium Channels: Structure, Function, Pharmacology
The research by de Lera Ruiz and Kraus (2015) on the therapeutic potential of voltage-gated sodium channels (Na(v)s) highlights the significance of sodium in biological systems. This study, while not directly related to sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate, underlines the broader relevance of sodium-based compounds in pharmacology and clinical studies (de Lera Ruiz & Kraus, 2015).
Copper(II) Complexes with Arylhydrazone of Methyl 2-cyanoacetate
Jlassi et al. (2018) discuss the use of sodium (E/Z)-2-(2-(1-cyano-2-methoxy-2-oxoethylidene)hydrazinyl)benzenesulfonate (NaHL) with copper(II) nitrate hydrate in methanol. This study is particularly relevant as it provides an example of the use of a sodium compound similar to sodium 7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate in the synthesis of copper(II) complexes, which could have potential applications in catalysis or material science (Jlassi et al., 2018).
Propiedades
IUPAC Name |
sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.Na/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10;/h1-9H2,(H,14,15)(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAVBGVULGRDET-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CCCCCC(=O)[O-])C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

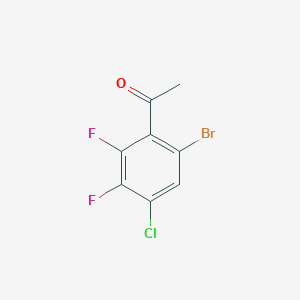

![1'-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2676079.png)
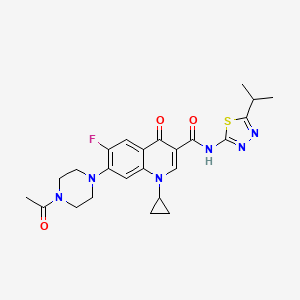
![N-(1-cyanocyclohexyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2676083.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2676086.png)
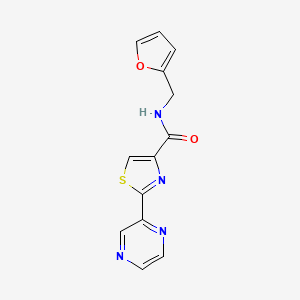
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)
![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)
![3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2676091.png)

